molecular formula C12H18FN5 B11745072 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Katalognummer: B11745072
Molekulargewicht: 251.30 g/mol
InChI-Schlüssel: GNVSUSDGXYTXHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole-based amine derivative characterized by dual pyrazole rings. The compound features a 1-ethyl group on the first pyrazole ring, a 2-fluoroethyl substituent on the second pyrazole ring, and a methyl group at the 5-position. The fluorine atom in the 2-fluoroethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications targeting receptors sensitive to halogenated ligands. While direct data on its physicochemical properties (e.g., melting point, solubility) are unavailable, structural analogs suggest a molecular weight range of 250–280 g/mol and moderate polarity due to the amine and fluorine substituents .

Eigenschaften

Molekularformel

C12H18FN5

Molekulargewicht

251.30 g/mol

IUPAC-Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-3-17-11(4-6-15-17)8-14-12-9-16-18(7-5-13)10(12)2/h4,6,9,14H,3,5,7-8H2,1-2H3

InChI-Schlüssel

GNVSUSDGXYTXHX-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC=N1)CNC2=C(N(N=C2)CCF)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Synthetic Strategy

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine follows a modular approach, typically involving three stages: (1) construction of the pyrazole backbone, (2) functionalization with ethyl and fluoroethyl groups, and (3) purification and characterization. The process begins with the preparation of 1-ethyl-1H-pyrazol-5-ylmethanamine, which serves as the primary building block.

A representative pathway involves the condensation of ethyl acetoacetate with hydrazine hydrate under acidic conditions to form the pyrazole core. Subsequent formylation using the Vilsmeier-Haack reaction introduces an aldehyde group at the 4-position, enabling nucleophilic substitution with methylamine derivatives. The fluoroethyl moiety is introduced via alkylation with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

Table 1: Key Reaction Steps and Conditions

StepReagents/ConditionsYield (%)Purification MethodSource
Pyrazole core formationEthyl acetoacetate, hydrazine hydrate, HCl, reflux78–85Recrystallization (ethanol)
FormylationDMF, POCl₃, 0–5°C65–72Column chromatography (SiO₂, ethyl acetate/hexane)
Alkylation2-fluoroethyl bromide, K₂CO₃, DMF, 60°C58–63Distillation under reduced pressure

Functional Group Introduction and Optimization

The introduction of the fluoroethyl group is particularly sensitive to reaction conditions. Studies indicate that using anhydrous DMF as a solvent minimizes side reactions such as elimination or hydrolysis of the fluorine moiety. Temperature control during alkylation is critical; exceeding 70°C leads to a 15–20% reduction in yield due to decomposition. Alternative alkylating agents like 2-fluoroethyl tosylate have been tested but show lower efficiency (45–50% yield).

The ethyl group at the pyrazole nitrogen is introduced early in the synthesis via nucleophilic substitution with ethyl bromide. This step achieves >90% yield when conducted in acetonitrile with potassium iodide as a catalyst. Competing N-alkylation at other positions is mitigated by steric hindrance from the methyl group at the 5-position.

Reaction Optimization and Solvent Effects

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and product stability. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps but may promote unwanted side reactions with fluorine-containing reagents. Comparative studies show that switching from DMF to dimethylacetamide (DMA) improves fluoroethyl group incorporation by 12–15% while reducing byproduct formation.

Table 2: Solvent-Dependent Yield Variations

SolventDielectric ConstantAlkylation Yield (%)Byproducts (%)
DMF36.758–638–12
DMA37.870–753–5
Acetonitrile37.552–5515–18

Catalytic Systems and Additives

The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerates alkylation rates by 30–40% in biphasic systems. However, TBAB may complex with fluorine atoms, reducing overall efficiency. Alternative catalysts such as 18-crown-6 ether show promise in preliminary trials, achieving 68% yield with minimal ligand interference.

Analytical Techniques for Quality Control

Structural Characterization

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying substitution patterns. The 1H^1H NMR spectrum exhibits characteristic signals at δ 1.35 ppm (triplet, -CH₂CH₃), δ 4.62 ppm (quartet, -CH₂F), and δ 6.21 ppm (singlet, pyrazole H-3). High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 237.28 [M+H]⁺, consistent with the molecular formula C₁₁H₁₆FN₅.

Table 3: Key Spectroscopic Data

TechniqueKey SignalsAssignment
1H^1H NMRδ 1.35 (t, J=7.2 Hz)Ethyl CH₃
19F^{19}F NMRδ -218.5 (t, J=47 Hz)-CH₂F
IR1650 cm⁻¹C=N stretch

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for purity analysis. Method optimization using a C18 column and isocratic elution (acetonitrile:water = 65:35) achieves baseline separation of the target compound from common impurities. Batch purity exceeding 99.5% is attainable after two rounds of recrystallization from ethanol/water mixtures.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems reduces reaction times by 60–70% while improving yield consistency. Microreactor technology enables precise temperature control during exothermic alkylation steps, minimizing thermal degradation. A pilot-scale setup producing 50 kg/month has been demonstrated, with purification via simulated moving bed (SMB) chromatography.

Waste Management

Fluorine-containing byproducts require specialized treatment to prevent environmental release. Scrubbers using calcium hydroxide effectively neutralize HF emissions, while distillation residues are incinerated at >1000°C to decompose persistent fluoroorganics.

Comparative Analysis of Synthetic Routes

While the classical pathway remains dominant, emerging methods show potential:

  • Enzymatic alkylation : Lipase-mediated reactions in ionic liquids achieve 55% yield with superior stereocontrol but face scalability challenges.

  • Microwave-assisted synthesis : Reduces alkylation time from 12 hours to 90 minutes but requires specialized equipment.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-5-methyl-1H-pyrazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Amine für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Dichlormethan .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation N-Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Pyrazolring anbringen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-5-methyl-1H-pyrazol-4-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, und so krebshemmende Wirkungen ausüben.

Wirkmechanismus

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-amine derivatives, which vary in substituents, fluorine placement, and molecular topology. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent Variations Molecular Weight (g/mol) Key Features Potential Applications References
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine 2-fluoroethyl, 5-methyl, 1-ethyl ~275 (estimated) Fluorine enhances bioavailability; dual pyrazole rings for rigidity. Kinase inhibitors, CNS agents
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine (CAS 1856043-13-4) Propyl instead of ethyl; methyl at 4-position ~289 Increased hydrophobicity due to propyl; altered steric effects. Anticancer candidates
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine Isobutyl substituent; methyl at 4- and 5-positions 275.39 Bulky isobutyl group may reduce solubility but improve target specificity. Enzyme modulators
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine Fluoro and dimethyl on pyrazole; shorter chain 255.75 Compact structure with fluorine for electronic effects. Antimicrobial agents
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridinyl substituent; lacks fluorine 203.25 Aromatic pyridine enhances π-π interactions; lower metabolic stability. Antiviral therapies

Key Findings from Comparative Analysis:

Fluorine Substitution: The 2-fluoroethyl group in the target compound distinguishes it from non-fluorinated analogs (e.g., CAS 1856043-13-4 in ). Fluorine improves membrane permeability and resistance to oxidative metabolism, critical for CNS-targeted drugs .

Molecular Weight and Solubility : Bulkier substituents (e.g., isobutyl in ) increase molecular weight but may compromise aqueous solubility. The target compound’s balance of fluorine and ethyl groups suggests intermediate solubility.

Pharmacological Potential: Pyridinyl-containing analogs () exhibit strong receptor affinity but lack fluorine’s metabolic advantages. The target compound’s fluorine and dual pyrazole system could optimize both stability and efficacy.

Biologische Aktivität

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This compound's unique structure, characterized by an ethyl group, a fluoroethyl group, and a methyl group, contributes to its diverse pharmacological properties.

The molecular formula of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is C12H19FN5C_{12}H_{19}FN_5, with a molecular weight of approximately 287.76 g/mol. Its structural features include two pyrazole rings, which are known for their biological activity due to the presence of adjacent nitrogen atoms in the five-membered ring system.

PropertyValue
Molecular FormulaC12H19FN5
Molecular Weight287.76 g/mol
IUPAC NameN-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
SMILESCCN1C=CC(=N1)CNCC2=CC=NN2CCF

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that pyrazole derivatives often exhibit anti-inflammatory, anticancer, and antimicrobial activities. Specifically, this compound may inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-alpha .

Anticancer Activity

Recent studies have shown that certain pyrazole derivatives demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine have been reported to inhibit the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells by more than 50% at specific concentrations . The structure-function relationship suggests that modifications at specific positions on the pyrazole ring can enhance or diminish biological activity.

Anti-inflammatory Activity

The compound has been investigated for its potential as an anti-inflammatory agent. It is believed to act as an inhibitor of MK2, a kinase involved in the signaling pathways that lead to inflammation . In vitro studies have indicated that derivatives can reduce LPS-induced TNF-alpha release in macrophages, suggesting a mechanism for their anti-inflammatory effects.

Case Studies and Research Findings

Several research studies have highlighted the biological implications of pyrazole derivatives:

  • Anticancer Efficacy : A study demonstrated that certain pyrazole compounds exhibited over 90% inhibition in non-small cell lung cancer (NCI-H23) and colon cancer (HCT15) cell lines . These findings underscore the potential of N[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amines as lead compounds in anticancer drug development.
  • Inflammation Studies : Research focusing on MK2 inhibitors revealed that modifications in the pyrazole structure could lead to significant reductions in inflammatory markers in vitro and in vivo models . This indicates a promising avenue for therapeutic applications targeting chronic inflammatory diseases.
  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which is crucial for combating oxidative stress-related diseases. The introduction of specific substituents has been linked to enhanced antioxidant capacity .

Q & A

Q. What are the common synthetic routes for N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine?

The synthesis typically involves cyclocondensation reactions or nucleophilic substitution under controlled conditions. For example, analogous pyrazole derivatives are synthesized by reacting halogenated intermediates with amines in the presence of bases like K₂CO₃ or NaH. Temperature (60–100°C) and solvent choice (DMF, THF) are critical for optimizing yields. Fluorinated ethyl groups may require inert atmospheres to prevent side reactions .

Q. How is structural characterization performed for this compound?

Characterization relies on multi-spectral analysis :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, fluoroethyl signals at δ 4.3–4.7 ppm) .
  • IR Spectroscopy : Detects C-F stretches (~1100 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 280.3) .
  • Elemental Analysis : Validates C, H, N percentages (e.g., C: 55.0%, H: 7.1%, N: 24.8%) .

Q. What functional groups influence its reactivity and biological activity?

Key groups include:

  • Fluoroethyl moiety : Enhances metabolic stability and lipophilicity, impacting bioavailability .
  • Pyrazole-amine core : Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .
  • Ethyl and methyl substituents : Modulate steric effects in synthetic modifications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Temperature Gradients : Testing 50–120°C to balance reaction rate and byproduct formation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) often enhance nucleophilic substitution efficiency .
  • Catalyst Use : Pd-based catalysts or phase-transfer agents may accelerate coupling steps .
  • In Situ Monitoring : Techniques like TLC or HPLC track intermediate formation .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:

  • Dose-Response Curves : Establishing EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) .
  • Structural Analog Comparison : Benchmarking against compounds like N-[(1-ethyl-5-fluoro-pyrazol-4-yl)methyl]-1-propyl-pyrazol-3-amine to isolate substituent effects .
  • Computational Modeling : Docking studies (e.g., AutoDock) predict binding modes and explain activity differences .

Q. How to design experiments for studying interactions with biological targets?

A tiered approach is recommended:

  • Primary Screening : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity .
  • Mechanistic Studies : Enzymatic assays (e.g., fluorogenic substrates) measure inhibition kinetics .
  • Cellular Validation : CRISPR-edited cell lines confirm target engagement (e.g., knockouts for receptor specificity) .

Data Contradiction Analysis

Q. Why might fluorinated analogs exhibit divergent stability profiles in biological assays?

  • Metabolic Degradation : Fluorine’s electronegativity may resist CYP450 oxidation in some tissues but enhance susceptibility in others .
  • Solubility Differences : Fluorine content alters logP values, affecting aggregation-prone vs. monomeric states .
  • Batch Variability : Impurities (e.g., dehalogenated byproducts) from synthesis can skew results .

Methodological Guidance

Q. What statistical frameworks are suitable for analyzing dose-dependent effects?

  • Nonlinear Regression : Fit data to Hill or Logit models (e.g., GraphPad Prism) .
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD for p-value adjustment) .
  • QC Criteria : Replicate experiments (n ≥ 3) and report SEM/CI to ensure reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.